1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Phosphodiesterase 4 Inflammation COPD

This bis‑pyrazole secondary amine (HCl salt, ≥95%) is annotated as a PDE4 inhibitor in screening libraries but lacks direct primary potency evidence—all publicly curated IC₅₀ data is misattributed. Procure only when integrated into a SAR campaign alongside regioisomeric analog N‑[(1‑ethyl‑4‑methyl‑1H‑pyrazol‑5‑yl)methyl]‑1‑methyl‑1H‑pyrazol‑4‑amine as a positive linker‑position control. Demand orthogonal purity assays (HPLC + qNMR) on the CoA to avoid structure‑activity misidentification.

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
Cat. No. B11729793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)NCC2=CC=NN2C)C
InChIInChI=1S/C11H17N5/c1-4-16-8-9(2)11(14-16)12-7-10-5-6-13-15(10)3/h5-6,8H,4,7H2,1-3H3,(H,12,14)
InChIKeyWGSZZEPAAHWLSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine Is Listed as a PDE4 Inhibitor in Screening Collections


1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine (CAS 1856075-72-3) is a synthetic bis‑pyrazole secondary amine that appears in commercial screening libraries annotated as a phosphodiesterase 4 (PDE4) inhibitor . The compound is typically supplied as the hydrochloride salt (C₁₁H₁₈ClN₅; MW 255.75) at ≥95% purity . Its structure derives from the aryl/heteroaryl pyrazole chemotype disclosed in patents such as WO‑2006044528‑A1, wherein the 1‑ethyl‑4‑methyl‑pyrazol‑3‑amine core is elaborated with a (1‑methyl‑1H‑pyrazol‑5‑yl)methyl side‑chain [1]. However, the BindingDB entry BDBM50215947 (CHEMBL53710) that reports an IC₅₀ of 12 nM against guinea‑pig macrophage PDE4 for this compound actually corresponds to a structurally distinct chemotype, making that data non‑attributable to the title molecule [2]. Consequently, prospective users are cautioned that the publicly curated PDE4 annotation for this compound lacks direct primary evidence.

Why a Generic PDE4 Pyrazole Cannot Substitute for 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine in Structure‑Activity Studies


Within the aryl/heteroaryl pyrazole PDE4 inhibitor class, even modest changes in the substitution pattern of the pyrazole‑3‑amine core can produce order‑of‑magnitude shifts in potency and isoform selectivity [1]. The prototypical lead series exploited a pyrazole‑4‑carboxylate scaffold, whereas the title compound replaces the ester with a (1‑methyl‑1H‑pyrazol‑5‑yl)methyl‑amino linker, which fundamentally alters the hydrogen‑bonding network observed in co‑crystal structures [2]. Without direct, quantitative head‑to‑head comparisons against the closest regioisomeric analogs (e.g., N‑[(1‑ethyl‑4‑methyl‑1H‑pyrazol‑5‑yl)methyl]‑1‑methyl‑1H‑pyrazol‑4‑amine, or the ester‑linked progenitor), a scientist cannot assume that the PDE4‑inhibitory activity implied by the compound’s commercial annotation is retained, nor can they predict changes in PDE4 subtype selectivity or off‑target PDE binding that are known to be exquisitely dependent on the amine substituent .

Quantitative Differentiation Evidence for 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine Versus Near Analogs


PDE4 Inhibitory Potency: Misattributed IC₅₀ Data Must Not Be Used for Procurement Decisions

The BindingDB entry BDBM50215947 (CHEMBL53710) cites an IC₅₀ of 12 nM against guinea‑pig macrophage PDE4 and a Ki of 13 nM in a [³H]‑rolipram binding assay [1]. This entry is cross‑referenced to the title compound on several commercial aggregator sites. However, inspection of the deposited SMILES (COc1ccc(Cn2cc(C)c3ccc(cc23)C(=O)Nc2c(Cl)cncc2Cl)cc) reveals a polycyclic carboxamide chemotype, not the target bis‑pyrazole amine [2]. Consequently, the 12 nM value cannot be attributed to 1‑ethyl‑4‑methyl‑N‑[(1‑methyl‑1H‑pyrazol‑5‑yl)methyl]‑1H‑pyrazol‑3‑amine. No primary screening data for the correct chemical structure have been identified in any public database.

Phosphodiesterase 4 Inflammation COPD

Regioisomeric Linker Impact: 5‑ylmethyl Versus 4‑ylmethyl Substitution Effects Remain Unquantified

The closest commercially catalogued comparator is N‑[(1‑ethyl‑4‑methyl‑1H‑pyrazol‑5‑yl)methyl]‑1‑methyl‑1H‑pyrazol‑4‑amine (CAS 1856044‑04‑6), which differs only in the attachment point of the methylene‑amino bridge on the terminal pyrazole (5‑yl versus 4‑yl) . In the related pyrazole‑carboxylate PDE4 inhibitor series described by Card et al., moving a substituent by one ring position altered the inhibitor’s hydrogen‑bonding pattern with the PDE4 catalytic domain and resulted in >100‑fold changes in IC₅₀ [1]. Because no head‑to‑head biochemical comparison of the two regioisomeric bis‑pyrazole amines has been published, the direction and magnitude of the potency difference cannot be inferred.

Pyrazole linker SAR Regioisomer

Purity and Batch‑to‑Batch Consistency: Vendor‑Reported Data Allow Minimal Differentiation

The title compound is listed at 95% purity by at least one commercial supplier , which is typical for research‑grade screening compounds. Near analogs such as 1‑ethyl‑N‑[(1‑ethyl‑4‑methyl‑1H‑pyrazol‑5‑yl)methyl]‑4‑methyl‑1H‑pyrazol‑3‑amine (CAS 1856052‑16‑8) are offered at comparable purity levels . No certificates of analysis with orthogonal purity determinations (e.g., qNMR or LC‑MS) are publicly available for either compound. Therefore, no meaningful quantitative differentiation in chemical quality can be made.

Quality control HPLC Procurement

Physicochemical Property Comparison: Calculated Values Provide Limited Differentiation

Calculated physicochemical properties show modest differences between the title compound (HCl salt) and its closest alkyl‑chain variants . The free base of the target molecule (C₁₁H₁₇N₅; MW 219.29) has a slightly lower molecular weight than 1‑ethyl‑N‑[(1‑ethyl‑4‑methyl‑1H‑pyrazol‑5‑yl)methyl]‑4‑methyl‑1H‑pyrazol‑3‑amine (C₁₃H₂₂N₅; MW 248.35) . The difference of 29 Da and the presence of an additional hydrogen‑bond donor in the target molecule may marginally affect passive permeability, but without experimental logD or Caco‑2 data, this remains speculative.

Drug-likeness Lipinski Permeability

Valid Research Scenarios for Procuring 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine Based on Current Evidence


Exploratory PDE4 Inhibitor Screening When Starting from a Verified In‑House PDE4 Assay

If a laboratory already possesses a robust PDE4 biochemical or cellular assay, the compound can serve as a member of a structurally diverse pyrazole‑amine sub‑set to probe the effect of the (1‑methyl‑1H‑pyrazol‑5‑yl)methyl side‑chain. Because all publicly curated potency values are misattributed , the compound’s activity MUST be re‑determined de novo; procurement is justified only when integrated into a campaign that includes the regioisomeric analog N‑[(1‑ethyl‑4‑methyl‑1H‑pyrazol‑5‑yl)methyl]‑1‑methyl‑1H‑pyrazol‑4‑amine as a positive control for linker‑position SAR. (References: )

Crystallography or Biophysical Fragment‑Based Lead Discovery

The bis‑pyrazole amine scaffold possesses multiple hydrogen‑bond donor/acceptor motifs that may engage the PDE4 catalytic site, as inferred from the co‑crystal structures of related 3,5‑dimethyl‑pyrazole‑4‑carboxylates with PDE4D . Soaking or co‑crystallization experiments with the title compound could reveal whether the (1‑methyl‑1H‑pyrazol‑5‑yl)methyl‑amino linker displaces the conserved water network observed in the prototype scaffold, thus generating novel vectors for lead optimization. Success depends on obtaining the compound at >95% purity and verifying its structural identity by LC‑MS and 1H‑NMR before use. (References: )

Quality‑Controlled Procurement for Chemical Biology Probe Validation

When the intent is to evaluate the chemotype as a chemical probe, the compound should be procured with an accompanying certificate of analysis (CoA) that includes orthogonal purity assays (HPLC and qNMR) . Because no vendor‑supplied CoA is publicly available for this CAS number, the requester must specify these quality checks in the purchase order and compare the results against the regioisomeric analog (CAS 1856044‑04‑6). Procurement without such quality control risks misidentification of structure‑activity relationships. (References: )

Quote Request

Request a Quote for 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.